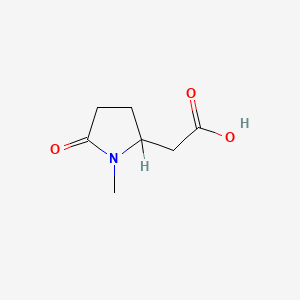

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid

Description

Contextualization within Pyrrolidinone Chemistry

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a foundational scaffold in organic and medicinal chemistry. researchgate.net This heterocyclic system is a core structural component in a multitude of natural products, particularly alkaloids, and serves as a versatile building block in the synthesis of pharmacologically active molecules. researchgate.net The significance of the pyrrolidinone nucleus, and specifically its oxidized form 2-pyrrolidinone (B116388) (also known as a pyroglutamate (B8496135) structure), is underscored by its prevalence in numerous approved pharmaceutical agents. researchgate.net

The chemical appeal of the pyrrolidinone scaffold is largely due to its distinct three-dimensional architecture. The non-planar, sp³-hybridized nature of the saturated ring allows for a detailed exploration of pharmacophore space, a critical aspect in the design of molecules that can precisely interact with biological targets. nih.govnih.gov This stereochemical complexity, often featuring multiple chiral centers, enables the generation of diverse molecular shapes that can lead to highly specific biological activities. nih.govdntb.gov.ua Researchers frequently utilize functionalized pyrrolidinone rings as starting points for creating extensive libraries of compounds for screening against various diseases. researchgate.net The inherent stability and synthetic tractability of the lactam ring further enhance its utility in drug discovery programs.

Significance of the 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic Acid Scaffold in Academic Inquiry

Within the broader class of pyrrolidinones, this compound represents a specific and valuable scaffold for academic and industrial research. Its structure combines the key features of the N-methylated pyroglutamate core with a strategically positioned acetic acid side chain at the 2-position. This acetic acid moiety provides a crucial reactive handle for further chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and hydrazides.

The compound, also known by the synonym Ergoninic acid, is a naturally occurring hydroxy acid. nih.govbiosynth.com Its availability makes it an attractive starting material for synthetic projects. The primary significance of this scaffold in academic inquiry lies in its role as a building block for more complex molecules. Research on analogous structures, such as 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, has demonstrated that the pyrrolidinone core can be systematically derivatized to produce compounds with significant biological potential, including potent antimicrobial and anticancer activities. nih.govmdpi.comnih.gov Therefore, the this compound scaffold is valued not necessarily for its intrinsic biological activity, but for its potential to be elaborated into novel chemical entities with tailored therapeutic properties.

Scope and Research Trajectories for this compound

The established synthetic versatility of the 5-oxopyrrolidine core suggests several clear research trajectories for this compound. Future investigations are likely to focus on the chemical modification of the carboxylic acid group to explore new therapeutic applications.

Key research trajectories include:

Synthesis of Amide and Hydrazone Libraries: The carboxylic acid can be readily converted into amides or hydrazides. These intermediates can then be reacted with a variety of aldehydes, ketones, or other electrophiles to generate extensive libraries of hydrazone and other derivatives. nih.govnih.gov This approach has been successful in identifying compounds with potent and selective antimicrobial activity against multidrug-resistant pathogens. nih.govktu.edu

Development of Heterocyclic Derivatives: The scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems. For instance, the hydrazide derivatives can be cyclized to form molecules containing azole or diazole moieties, which are known pharmacophores in many drug classes. ktu.edu

Exploration in Medicinal Chemistry: Drawing from the broad bioactivity profile of pyrrolidinone derivatives, this scaffold is a candidate for developing agents targeting a range of conditions. researchgate.netnih.gov Research programs may explore its derivatives for anti-inflammatory, anticonvulsant, and anticancer properties, leveraging the structural insights gained from related compounds. nih.govnih.gov The stereocenter at the 2-position of the pyrrolidinone ring also allows for stereoselective synthesis, enabling studies on how enantiomeric purity affects biological target engagement. nih.gov

In essence, this compound is poised to be a valuable and adaptable platform for the discovery of novel bioactive compounds, with its future research scope defined by established chemical transformations and screenings against a wide panel of biological targets.

Compound Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 60307-25-7 |

| Molecular Formula | C₇H₁₁NO₃ |

| IUPAC Name | This compound |

| Synonyms | Ergoninic acid, (1-methyl-5-oxo-2-pyrrolidinyl)acetic acid |

| InChI | 1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) |

| InChIKey | QSTXMZUAMCBUQU-UHFFFAOYSA-N |

| SMILES | CN1C(CCC1=O)CC(=O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.17 g/mol | nih.gov |

| Melting Point | 92-94 °C | sigmaaldrich.com |

| XLogP3-AA (Predicted) | -0.6 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methyl-5-oxopyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTXMZUAMCBUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975716 | |

| Record name | (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60307-25-7 | |

| Record name | 1-Methyl-5-oxo-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60307-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060307257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-methyl-5-oxopyrrolidine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1XTB9G7MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 2 1 Methyl 5 Oxopyrrolidin 2 Yl Acetic Acid and Its Derivatives

Historical Development of Pyrrolidinone Synthesis Relevant to 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic Acid

The pyrrolidinone ring, also known as a γ-lactam, is a core structural feature of this compound. The development of synthetic routes to this heterocyclic system has been a subject of interest for decades, largely driven by the industrial importance of its simplest members, 2-pyrrolidinone (B116388) and N-methyl-2-pyrrolidone (NMP).

Historically, the most significant industrial synthesis of N-methyl-2-pyrrolidone involves the reaction of γ-butyrolactone (GBL) with methylamine (B109427). chemicalbook.com This high-temperature, high-pressure condensation reaction was developed by BASF as early as 1936 and remains the primary industrial route. The process is a typical ester-to-amide conversion, which proceeds in two steps: the initial reaction forms N-methyl-γ-hydroxybutanamide, which then undergoes dehydration and cyclization to yield NMP. chemicalbook.com

Early methods for the synthesis of the parent 2-pyrrolidinone ring also relied heavily on γ-butyrolactone, reacting it with ammonia (B1221849). chemicalbook.com Alternative, though less common, historical processes included the hydrogenation and amination of precursors like maleic anhydride (B1165640) or succinic acid, and the cyclization of succinonitrile (B93025) through a process involving simultaneous hydration, hydrogenation, and deamidification. chemicalbook.comgoogle.com These foundational methods established the key chemical transformations—amidation, cyclization, and reduction—that underpin many of the more complex strategies used today for substituted pyrrolidinones.

Classical and Modern Approaches to the Synthesis of the this compound Core Structure

Synthesizing the specific structure of this compound requires precise control over the formation of the pyrrolidinone ring, the installation of the acetic acid side chain at the C-2 position, and the methylation of the nitrogen atom.

The construction of the 5-membered lactam ring is the initial major challenge. Both classical and modern chemistry offer a variety of effective strategies.

Cyclization of γ-Amino Acids: The intramolecular condensation of γ-amino acids is a direct method for forming the pyrrolidinone ring. For instance, γ-aminobutyric acid (GABA) can be cyclized to 2-pyrrolidone, which can then be further modified. rsc.orgresearchgate.net This approach is fundamental and can be adapted for substituted precursors.

Reductive Amination of γ-Keto Acids: Levulinic acid, a biomass-derived platform chemical, serves as a versatile starting material. mdpi.com Through reductive amination using a nitrogen source (e.g., ammonia or a primary amine) and a hydrogen source, levulinic acid can be converted into 5-methylpyrrolidin-2-one (B85660) derivatives. mdpi.com

Ammonolysis of γ-Lactones: The reaction of γ-butyrolactone (GBL) with ammonia or primary amines is a robust and widely used industrial method. chemicalbook.com This strategy directly yields the corresponding N-substituted or unsubstituted 2-pyrrolidinones.

1,3-Dipolar Cycloaddition: A modern approach for constructing highly functionalized pyrrolidine (B122466) rings involves the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (a dipolarophile). nih.gov This method allows for significant control over the stereochemistry and substitution pattern of the final product.

Radical Cyclization: Radical reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds. The radical cyclization of 1,n-enynes and 1,n-dienes has emerged as an attractive method for synthesizing complex 2-pyrrolidinones. researchgate.net

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Cyclization of γ-Amino Acids | γ-Aminobutyric acid (GABA) or its derivatives | Direct intramolecular condensation. | rsc.orgresearchgate.net |

| Reductive Amination | Levulinic acid, Nitrogen source (e.g., NH3) | Utilizes biomass-derived feedstocks. | mdpi.com |

| Ammonolysis of γ-Lactones | γ-Butyrolactone (GBL), Ammonia or primary amine | High-yielding, common industrial process. | chemicalbook.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | High control over stereochemistry and substitution. | nih.gov |

| Radical Cyclization | 1,n-Enynes or 1,n-Dienes | Effective for complex, functionalized rings. | researchgate.net |

Attaching the carboxymethyl group (-CH₂COOH) to the C-2 position of the pyrrolidinone ring is a critical step. Several strategies can be envisioned based on established organic reactions:

Alkylation of Pyrrolidinone Enolates: N-methyl-2-pyrrolidone can be deprotonated at the C-3 position with a strong base to form an enolate. However, achieving selective C-2 alkylation is challenging. A more viable approach involves starting with a precursor that facilitates C-2 functionalization. Pyroglutamic acid (5-oxoproline), which possesses a carboxylic acid at C-5, is a common chiral starting material for many pyrrolidinone derivatives, though it requires extensive modification to achieve the desired C-2 acetic acid structure. nih.gov

Michael Addition: An asymmetric Michael addition of a nucleophile to a suitable acceptor can be used to construct the core structure. For example, the synthesis of related compounds has been achieved via the Michael addition of diethyl malonate to a nitroalkene, followed by reductive cyclization, which introduces a functionalized side chain that can be converted to the acetic acid moiety. nih.gov

Cyclization of Pre-functionalized Acyclic Precursors: A highly effective strategy involves designing an acyclic precursor that already contains the necessary carbon skeleton. For example, a derivative of glutamic acid or 2-aminoadipic acid could be N-methylated and then cyclized to form the desired this compound structure.

The introduction of the methyl group on the nitrogen atom can be performed at different stages of the synthesis.

Direct Synthesis from Methylamine: The most straightforward method is to use methylamine as the nitrogen source during the ring-forming reaction. The industrial synthesis of NMP from γ-butyrolactone and methylamine is a prime example of this direct approach. google.com

N-Alkylation of 2-Pyrrolidinone: If the synthesis first yields an unsubstituted 2-pyrrolidinone, the methyl group can be added in a subsequent step. This is typically achieved by treating the 2-pyrrolidinone with a methylating agent, such as a methyl halide (e.g., methyl iodide) or dimethyl sulfate, in the presence of a base. chemicalbook.com

One-Pot Cyclization and Methylation: Innovative green chemistry approaches have been developed for the one-pot synthesis of NMP from γ-aminobutyric acid (GABA). This process involves the cyclization of GABA to 2-pyrrolidone, followed by in-situ methylation using methanol (B129727) as the methylating agent. rsc.orgresearchgate.net

| Strategy | Reagents | Description | Reference |

|---|---|---|---|

| Direct Synthesis | γ-Butyrolactone + Methylamine | Forms the N-methylated ring in a single process. | google.com |

| N-Alkylation | 2-Pyrrolidinone + Methyl Halide/Sulfate + Base | Post-cyclization methylation of the parent lactam. | chemicalbook.com |

| One-Pot Cyclization/Methylation | γ-Aminobutyric Acid (GABA) + Methanol | A green chemistry approach combining two steps. | rsc.orgresearchgate.net |

Synthesis of Stereoisomers of this compound

The C-2 position of this compound is a stereocenter, meaning the compound can exist as different stereoisomers (enantiomers). The synthesis of specific stereoisomers is crucial for many applications and typically requires asymmetric synthesis techniques.

One effective strategy is the use of a chiral auxiliary or catalyst during the key bond-forming steps. A relevant example is the synthesis of stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide. nih.gov In this synthesis, an asymmetric Michael addition was employed to set the stereochemistry. The resulting diastereomers were then separated by chromatography. Following separation, each diastereomer was subjected to reductive cyclization to form the enantiomerically pure pyrrolidinone rings. nih.gov This general approach—asymmetric reaction followed by separation and cyclization—can be adapted to produce specific enantiomers of this compound.

Another powerful method is to start from a chiral building block, often referred to as the "chiral pool" approach. S-pyroglutamic acid is a readily available, optically active starting material used for the synthesis of a variety of chiral 2-pyrrolidinone derivatives. nih.gov Although it has a different substitution pattern, the principle of using a natural chiral synthon to control the absolute configuration of the final product is a cornerstone of stereoselective synthesis. mdpi.comnih.gov

Derivatization Strategies for this compound Analogues

The core structure of this compound can be chemically modified at several positions to generate a library of analogues.

Modification of the Carboxylic Acid: The acetic acid side chain is a prime site for derivatization. Standard organic transformations can be used to convert the carboxylic acid into a wide range of functional groups, including esters, amides, and alcohols (via reduction). For example, coupling the acid with various amines would yield a series of amide analogues. rdd.edu.iq

Modification of the Pyrrolidinone Ring: The C-3 and C-4 positions of the pyrrolidinone ring can be functionalized. For instance, a nickel-catalyzed reaction has been reported for introducing an arylidene group at the alpha-position (C-3) of the N-methyl-2-pyrrolidone ring. researchgate.net Such methods allow for the introduction of diverse substituents onto the lactam core.

Modification at the Nitrogen: While the target compound is N-methylated, analogues can be prepared by replacing the methyl group with other substituents. This is most easily accomplished by using different primary amines (e.g., ethylamine, benzylamine) in the initial ring-forming reaction with a suitable precursor like γ-butyrolactone. rdd.edu.iq This allows for the exploration of a wide variety of N-substituted analogues.

Modification at the N-1 Position of the Pyrrolidinone Ring

Modification at the N-1 position of the pyrrolidinone ring in derivatives of 2-(5-oxopyrrolidin-2-yl)acetic acid allows for the introduction of a variety of substituents, which can significantly influence the molecule's properties. A common strategy involves the use of pyroglutamic acid, a readily available chiral starting material.

The N-alkylation or N-arylation of the pyroglutamate (B8496135) scaffold is a key step in these synthetic pathways. For instance, N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids can be synthesized through a highly diastereoselective tandem aza-Michael addition. rsc.org This intermediate can then undergo further transformations to yield N-substituted pyroglutamic acid derivatives.

While direct modification of the N-methyl group in this compound is less commonly reported, the synthesis of analogues with different N-substituents typically starts from a precursor lacking the N-methyl group, such as 2-(5-oxopyrrolidin-2-yl)acetic acid. nih.gov This allows for the introduction of various alkyl or aryl groups at the N-1 position. For example, N-aryl pyrollo-quinolines have been synthesized through the reductive isomerization of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione with iron in acetic acid. biosynth.com

Table 1: Examples of N-1 Substituted Pyrrolidinone Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids | Base-catalyzed cyclization | N-substituted 3-aroyl pyroglutamic acids | rsc.org |

Modifications of the Acetic Acid Moiety

The acetic acid side chain of this compound offers a versatile handle for various chemical modifications, including esterification, amidation, and conversion to other functional groups. These transformations are crucial for creating derivatives with altered solubility, reactivity, and biological activity.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through standard esterification procedures. For example, the reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid yields the methyl ester. mdpi.com A similar approach can be applied to this compound to produce its methyl or ethyl esters.

Amidation and Hydrazide Formation: The carboxylic acid can also be activated and reacted with amines to form amides. A particularly important transformation is the conversion to an acetohydrazide derivative. This is typically achieved by first forming the methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate. mdpi.commdpi.com The resulting 2-(1-methyl-5-oxopyrrolidin-2-yl)acetohydrazide is a key intermediate for the synthesis of various heterocyclic conjugates.

Table 2: Key Transformations of the Acetic Acid Moiety

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | mdpi.com |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, propan-2-ol, reflux | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | mdpi.com |

Introduction of Substituents on the Pyrrolidinone Ring

Introducing substituents onto the pyrrolidinone ring itself can be achieved through various synthetic strategies, often starting from precursors that are then cyclized to form the desired substituted ring.

One approach involves the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. mdpi.com This method utilizes a 5-exo-tet cyclization of N-chloroacetyl aroylalanines. mdpi.com Although this example starts from a different precursor, it demonstrates a strategy for introducing substituents at the 3-position of the pyroglutamic acid core.

The synthesis of 4-substituted derivatives has also been explored. For example, 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate in the synthesis of other compounds, can be prepared from 2-chloro-5-methyl-4-nitropyridine-1-oxide. While not a direct substitution on the pre-formed pyrrolidinone ring of the target molecule, such strategies highlight methods for constructing substituted pyrrolidinone frameworks.

Synthesis of Heterocyclic Conjugates (e.g., Azole, Diazole, Triazole, Pyrrole (B145914), Hydrazone Derivatives)

The acetohydrazide derivative of this compound is a versatile precursor for the synthesis of a wide array of heterocyclic conjugates. These reactions typically involve the condensation of the hydrazide with various electrophilic reagents to form five-membered aromatic rings.

Hydrazone Derivatives: The simplest modification involves the condensation of the acetohydrazide with various aldehydes and ketones to form hydrazones. For instance, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide reacts with aromatic aldehydes to yield the corresponding N'-substituted hydrazides. nih.gov

Azole, Diazole, and Triazole Derivatives:

Oxadiazoles (B1248032): 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from acyl hydrazides. frontiersin.org For example, the reaction of 2-(1H-pyrazol-1-yl)acetohydrazide with acetic anhydride after forming a Schiff base leads to a 1,3,4-oxadiazole derivative. nih.gov Another method involves the cyclodehydration of 1,2-diacylhydrazines. nih.gov

Pyrazoles: Pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. rsc.org The reaction of a carbohydrazide (B1668358) with acetylacetone (B45752) is a known method for the preparation of pyrazole (B372694) derivatives. researchgate.net

Triazoles: 1,2,4-Triazole derivatives can be synthesized from the corresponding acetohydrazide. For example, reaction with isothiocyanates followed by cyclization is a common route. doi.org The Einhorn-Brunner and Pellizzari reactions are classic methods for synthesizing 1,2,4-triazoles from hydrazines or acyl hydrazides. tandfonline.com

Pyrrole Derivatives: Pyrrole derivatives can be synthesized through various methods, including the reaction of a primary amine, a 1,3-dicarbonyl compound, and a chloroacetyl compound in the presence of a catalyst like DABCO. researchgate.net Microwave-assisted synthesis has also been employed for the intramolecular cyclocondensation of enamine-type Schiff bases to yield pyrrole derivatives. nih.gov

Table 3: Synthesis of Heterocyclic Conjugates from Hydrazide Precursors

| Heterocycle | Key Reagents | General Reaction |

|---|---|---|

| Hydrazone | Aldehydes/Ketones | Condensation |

| 1,3,4-Oxadiazole | Acetic Anhydride (after Schiff base formation), CS₂/KOH | Cyclization/Cyclodehydration |

| Pyrazole | 1,3-Diketones (e.g., Acetylacetone) | Condensation and Cyclization |

| 1,2,4-Triazole | Isothiocyanates, Orthoesters | Cyclization |

Reaction Optimization and Green Chemistry Approaches in this compound Synthesis

Optimizing reaction conditions and employing green chemistry principles are essential for the efficient and sustainable synthesis of this compound and its derivatives. Key areas of focus include the choice of solvents, catalysts, and energy sources.

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Studies on the solubility of L-pyroglutamic acid in various organic solvents have shown that temperature plays a crucial role, which is an important consideration for reaction and crystallization processes. researchgate.net The use of greener solvents, such as ethanol, is being explored to replace more hazardous ones. rsc.org

Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. In the synthesis of pyrrolidinone derivatives, catalysts such as Co3O4@SiO2 core-shell nanocomposites have been used to promote reactions under ultrasound irradiation. The use of organocatalysts like DABCO has also been reported for the synthesis of substituted pyrroles in water. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are increasingly being used as alternative energy sources to accelerate organic reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions.

Ultrasound-assisted synthesis: This technique has been successfully applied to the one-pot, multi-component synthesis of 2-pyrrolidinon-3-olates and other pyrrolidinone derivatives. rsc.org Sonication can improve reaction rates and yields compared to conventional heating methods.

Microwave-assisted synthesis: Microwave irradiation has been utilized for the synthesis of various heterocyclic compounds, including pyrrolo[2,3-b]pyrrole (B13429425) derivatives and 1,2,4-triazoles. This method often results in rapid and efficient synthesis with high yields.

These green chemistry approaches offer promising avenues for the development of more sustainable synthetic routes to this compound and its diverse range of derivatives.

Iv. Mechanistic Investigations and Biological Activities of 2 1 Methyl 5 Oxopyrrolidin 2 Yl Acetic Acid Derivatives

Exploration of Biological Potency in Pyrrolidinone Scaffolds

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in medicinal chemistry, recognized as a versatile and privileged scaffold for the development of potent bioactive agents. scilit.comresearchgate.net This structural motif is present in a wide array of natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov The interest in this saturated heterocyclic system is driven by several key features: its three-dimensional structure allows for efficient exploration of pharmacophore space, it contributes significantly to the stereochemistry of a molecule, and its non-planar nature provides enhanced 3D coverage. nih.govresearchgate.net

Researchers have extensively synthesized and studied pyrrolidinone derivatives, revealing their capacity to act as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidepressant agents. scilit.comresearchgate.net The versatility of the pyrrolidinone core allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. researchgate.net This adaptability has made pyrrolidinone and its derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, a major focus in drug discovery, with ongoing efforts to develop novel compounds for treating a range of human diseases. nih.govnih.gov

**4.2. Antimicrobial Research Focus

The rise of antimicrobial resistance has spurred the investigation of novel chemical scaffolds, with pyrrolidinone derivatives emerging as a promising class of compounds. nih.gov Their structural versatility allows for the synthesis of extensive libraries of derivatives with potential efficacy against a wide range of pathogens.

Derivatives of the 5-oxopyrrolidine scaffold have demonstrated significant, structure-dependent antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Staphylococcus aureus : Research has shown that certain 5-oxopyrrolidine derivatives are effective against multidrug-resistant S. aureus strains. For instance, a derivative bearing a 5-nitrothiophene substituent (compound 21 in a specific study) showed promising and selective activity against both methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains. nih.govmdpi.com In another study, a hydrazone derivative with a benzylidene moiety exhibited very strong inhibition of S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which was more potent than the control antibiotic cefuroxime (B34974) (7.8 µg/mL). nih.gov Furthermore, novel pyrrolidine-2,3-dione (B1313883) scaffolds have been developed that not only inhibit planktonic S. aureus but are also effective at eradicating established biofilms. nih.govresearchgate.net

Enterococcus faecalis : This opportunistic pathogen has also been a target for pyrrolidinone-based compounds. Studies have confirmed the antimicrobial activity of these derivatives against E. faecalis. nih.gov The combination of certain compounds with conventional antibiotics has been shown to produce a synergistic microbicidal effect against E. faecalis, suggesting a potential role in combination therapies. frontiersin.org

Clostridioides difficile : The activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against C. difficile, indicating that this scaffold can be modified to target anaerobic Gram-positive pathogens. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| 5-Nitrothiophene Substituted 5-Oxopyrrolidine | Vancomycin-Intermediate S. aureus | 4 | nih.gov |

| Benzylidene Hydrazone Derivative | S. aureus (ATCC 9144) | 3.9 | nih.gov |

| 5-Nitrothienyl Hydrazone Derivative | S. aureus (ATCC 9144) | <1.95 | nih.gov |

| Benzimidazole Derivative (Compound 14) | Vancomycin-Intermediate S. aureus | 8 | nih.gov |

| Benzimidazole Derivative (Compound 24b) | Vancomycin-Intermediate S. aureus | 8 | nih.gov |

The antifungal potential of pyrrolidinone derivatives has been explored against clinically significant and often drug-resistant fungal pathogens.

Candida auris : This emerging multidrug-resistant yeast is a serious global health threat. researchgate.net Certain 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated potent activity against C. auris isolates from major genetic clades, with a reported MIC of 16 µg/mL. nih.gov This finding highlights the potential of the pyrrolidinone scaffold in developing new treatments for infections caused by this challenging pathogen. nih.gov

Aspergillus fumigatus : This opportunistic mold can cause severe infections, particularly in immunocompromised individuals. Azole-resistant strains are a growing concern. Research has shown that specific 5-oxopyrrolidine derivatives exhibit antifungal activity against azole-resistant A. fumigatus strains that harbor TR34/L98H mutations, a common resistance mechanism. nih.gov Other studies have isolated pyranone and furanone derivatives from fungal sources that show activity against A. fumigatus. researchgate.net

| Derivative Type | Fungal Strain | Activity (MIC, µg/mL) | Source |

|---|---|---|---|

| Benzimidazole Derivative (Compound 14) | Candida auris | 16 | nih.gov |

| Benzimidazole Derivative (Compound 24b) | Candida auris | 16 | nih.gov |

| Benzimidazole Derivative (Compound 14) | Azole-Resistant Aspergillus fumigatus | >16 | nih.gov |

| Benzimidazole Derivative (Compound 24b) | Azole-Resistant Aspergillus fumigatus | 16 | nih.gov |

While the exact mechanisms of action for many pyrrolidinone derivatives are still under investigation, some studies have provided initial insights. For the related pyrrolidine-2,3-dione class of compounds, one identified mechanism is the inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis. nih.gov This inhibition disrupts cell wall integrity, leading to bacterial death. Another key strategy observed is the ability of certain derivatives to disrupt and eradicate bacterial biofilms. nih.govresearchgate.net Biofilms are communities of bacteria encased in a protective matrix, which makes them inherently more resistant to conventional antibiotics. nih.gov The ability to target these structures represents a significant advantage for a potential antimicrobial agent.

**4.3. Anticancer Research Focus

In addition to antimicrobial properties, various derivatives of the pyrrolidinone core have been synthesized and evaluated for their potential as anticancer agents. nih.govmdpi.com These compounds have been tested against a range of human cancer cell lines to determine their cytotoxic effects.

A549 Human Pulmonary Cancer Cells : The A549 non-small cell lung cancer cell line has been used as a model to screen the anticancer activity of novel 5-oxopyrrolidine derivatives. nih.govmdpi.com Studies have shown that the cytotoxic effect is highly dependent on the specific chemical structure of the derivative. nih.gov For example, a series of compounds derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed that derivatives 18-22 exerted the most potent anticancer activity against A549 cells. nih.govmdpi.com In another study, a 5-fluorobenzimidazole derivative containing a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity in the A549 cell model. nih.gov

HT-29 Colon Cancer Cells : Pyrrolidinone-related structures have also been evaluated against colon cancer cell lines. Psoralidin, a natural dual inhibitor of COX-2 and 5-LOX, has demonstrated potent cytotoxicity against HT-29 cells. mdpi.com This indicates that the broader family of compounds containing related heterocyclic scaffolds holds promise for activity against gastrointestinal cancers.

| Derivative Type | Cancer Cell Line | Activity (IC50 or % Viability) | Source |

|---|---|---|---|

| 5-Oxopyrrolidine Derivatives (Compounds 18-22) | A549 (Human Lung) | Potent Activity (Specific IC50 not detailed) | nih.govmdpi.com |

| 5-Fluorobenzimidazole Derivative | A549 (Human Lung) | Highest activity in its series | nih.gov |

| Hydrazone Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | A549 (Human Lung) | Variable viability at 100 µM | mdpi.com |

| Psoralidin (Natural dual COX-2/5-LOX inhibitor) | HT-29 (Human Colon) | Potent Cytotoxicity | mdpi.com |

Anticancer Research Focus

Exploration of Anticancer Mechanisms

The anticancer potential of 5-oxopyrrolidine derivatives has been evaluated, with some studies pointing towards specific mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and radical scavenging.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase (COX) enzyme, particularly its COX-2 isoform, is a key mediator in inflammatory pathways and is often upregulated in various cancers. nih.govmdpi.com Inhibition of COX-2 is a recognized mechanism for anti-inflammatory and potential anticancer effects. nih.gov Research on N-methyl pyrrolidone (NMP), a structurally related parent compound, has shown that it can inhibit the expression of COX-2 induced by lipopolysaccharides (LPS) in a dose-dependent manner. nih.gov This inhibition is part of a broader anti-inflammatory effect mediated through the suppression of NF-κB signaling, suggesting a potential mechanism by which N-methylated pyrrolidinone derivatives could exert anticancer effects. nih.gov

Furthermore, various diaryl-substituted five-membered heterocyclic scaffolds, such as oxadiazoles (B1248032) and thiazoles, have been widely investigated as selective COX-2 inhibitors. nih.gov These heterocyclic moieties have been successfully incorporated into the 5-oxopyrrolidine ring system in synthetic campaigns, indicating that such derivatives could be designed to function as COX-2 inhibitors. nih.govnih.gov

General Anticancer Activity: Beyond specific mechanisms, novel derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine and 1-(2-hydroxyphenyl)-5-oxopyrrolidine have been synthesized and tested for their anticancer properties. mdpi.commdpi.com In one study, compounds were evaluated against the A549 human lung adenocarcinoma cell line to determine their cytotoxic effects. mdpi.commdpi.com This screening helps identify derivatives with promising antiproliferative activity, which can then be subjected to more detailed mechanistic studies. mdpi.com

Antioxidant Activity Investigations

A significant body of research has focused on the antioxidant properties of 5-oxopyrrolidine derivatives, employing standard assays to quantify their ability to neutralize free radicals and reduce oxidative stress. Oxidative stress from reactive oxygen species (ROS) can damage cellular components like proteins, lipids, and nucleic acids, contributing to various pathologies. nih.gov

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.govnih.gov In a study on a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, several compounds were identified as potent antioxidants. nih.gov Notably, the introduction of heterocyclic moieties such as 1,3,4-oxadiazole (B1194373) or a triazolone ring at position 3 of the 5-oxopyrrolidine core resulted in compounds with very high DPPH radical scavenging ability. nih.gov For instance, one 1,3,4-oxadiazole derivative exhibited an antioxidant activity 1.5 times higher than that of the well-known antioxidant ascorbic acid, which was used as a positive control. nih.govresearchgate.net Similarly, a triazole-containing derivative showed 1.35 times higher activity than ascorbic acid in the same assay. nih.govresearchgate.net

Reducing Power Assays: The reducing power assay is another common method to assess antioxidant activity, where the ability of a compound to donate an electron and reduce an oxidized species (e.g., Fe³⁺ to Fe²⁺) is measured. nih.gov The formation of the reduced species can be monitored spectrophotometrically. nih.gov In the same study of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives, the highest antioxidant effect in the reducing power assay was observed in derivatives containing a free carboxylic moiety. nih.gov One specific derivative, 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, which showed potent activity in the DPPH assay, also demonstrated a high optical density value of 1.149 in the reducing power assay, indicating significant reducing capability. nih.govresearchgate.net

| Compound Structure Class | Assay Type | Key Finding | Reference |

|---|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.5 times higher antioxidant activity than ascorbic acid. | nih.govresearchgate.net |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.35 times higher antioxidant activity than vitamin C. | nih.govresearchgate.net |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | Reducing Power Assay | High activity with an optical density value of 1.149. | nih.govresearchgate.net |

| 5-Oxopyrrolidine derivatives with a free carboxylic moiety | Reducing Power Assay | Demonstrated the highest antioxidant effect among the tested series. | nih.gov |

Other Reported Biological Activities and Potential Applications

In addition to anticancer and antioxidant activities, derivatives of 5-oxopyrrolidine have been explored for other therapeutic applications, with antimicrobial activity being a prominently reported feature.

Numerous studies have characterized the antimicrobial potential of novel 5-oxopyrrolidine derivatives against a range of clinically significant and multidrug-resistant pathogens. mdpi.commdpi.com For example, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine were screened against carbapenemase-producing Klebsiella pneumoniae and Escherichia coli, multidrug-resistant Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, libraries of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been tested against multidrug-resistant bacterial and fungal pathogens. mdpi.com

Other research into dipeptide derivatives containing an (S)-5-oxo-pyrrolidine-2-carboxylic acid moiety also demonstrated promising in vitro antimicrobial activities against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal properties. researchgate.net These findings underscore the versatility of the 5-oxopyrrolidine scaffold as a platform for developing new agents to combat infectious diseases. mdpi.comresearchgate.net

V. Computational and Theoretical Studies on 2 1 Methyl 5 Oxopyrrolidin 2 Yl Acetic Acid and Its Analogues

Molecular Modeling for Conformational Analysis and Stereochemistry

Molecular modeling is instrumental in exploring the three-dimensional space occupied by 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid and its derivatives. The central feature of this molecule is the five-membered pyroglutamate (B8496135) ring, which is conformationally restricted. The pyrrolidinone ring's conformation is often described as a "puckered" envelope or twist form, and the nature of substituents can influence this geometry. researchgate.net For analogues of pyroglutamic acid, the pyrrolidinone ring conformation can be controlled by the nature of remote substituents on the heterocyclic ring. researchgate.net

Conformational analysis of related glutamic acid analogues has been performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov Such studies focus on key torsion angles and the distances between functional groups to define the preferred shapes of the molecules in solution. nih.gov For this compound, the key degrees of freedom would be the rotation around the bond connecting the acetic acid side chain to the pyrrolidinone ring and the puckering of the ring itself.

The stereochemistry at the C2 position is crucial. The parent compound, pyroglutamic acid, is derived from glutamic acid and typically possesses (S)-stereochemistry. researchgate.net Molecular modeling studies can compare the relative stabilities of different stereoisomers and predict the most likely three-dimensional arrangement. For instance, in studies of 2,3-methanopyroglutamic acid, a cyclopropane (B1198618) analogue, X-ray diffraction revealed a folded conformation in the solid state, while NMR indicated that several conformations are accessible in solution. nih.gov This highlights that the molecule's shape can be influenced by its environment.

Table 1: Key Torsional Angles for Conformational Analysis of Pyroglutamate Analogues This table is illustrative, based on typical parameters examined in conformational studies of similar molecules.

| Torsion Angle | Atoms Involved | Description | Predicted Influence on this compound |

| ψ (psi) | N1-C2-C(acetic)-O(acetic) | Defines the orientation of the acetic acid side chain relative to the ring. | Influences intramolecular hydrogen bonding possibilities and steric interactions. |

| Ring Puckering | C2-C3-C4-C5 | Describes the deviation of the ring from a planar conformation. | The N-methyl group and C2-acetic acid group will affect the energetic preference for specific envelope or twist conformations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. For the pyroglutamate scaffold, these calculations can elucidate the mechanisms of its formation and its intrinsic stability. Studies on the non-enzymatic, phosphate-catalyzed intramolecular cyclization of N-terminal glutamine residues to form pyroglutamic acid have used DFT methods to map the reaction pathway. nih.gov These calculations revealed that inorganic phosphate (B84403) can act as a catalyst by mediating proton transfer, with a calculated activation energy of 83.8 kJ mol⁻¹, which is relatively low for a non-enzymatic reaction. nih.gov

For this compound, quantum calculations can predict a range of properties:

Electron Distribution and Molecular Electrostatic Potential (MEP): These calculations reveal the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen of the lactam and the carboxylic acid group are expected to be electron-rich (negative potential), making them sites for electrophilic attack or hydrogen bond donation. The protons on the methyl group and alpha-carbon would be regions of positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Charge Distribution: Calculating the partial charges on each atom helps to understand intramolecular interactions and potential sites for non-covalent bonding with other molecules.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This table presents hypothetical data for this compound based on general principles of quantum chemistry.

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Indicates moderate electron-donating capability, likely localized on the carboxylate and lactam oxygen atoms. |

| LUMO Energy | Relatively high | Indicates moderate electron-accepting capability, likely centered on the carbonyl carbons. |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability under normal conditions. |

| MEP Minima | Located on carbonyl oxygens | Predicts these sites as primary locations for hydrogen bonding and interaction with electrophiles. |

| MEP Maxima | Located on carboxylic acid proton | Predicts this site as the primary acidic proton and a key point for interaction with nucleophiles or bases. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of molecules with their biological activity. nih.gov These methods are essential for rational drug design and lead optimization. nih.govuni-bonn.de For analogues of this compound, computational SAR can help identify the key molecular fragments responsible for a specific biological effect.

A qualitative SAR study on a library of pyroglutamate derivatives analyzed how different substitutions on the pyroglutamate scaffold influenced their properties. researchgate.net Such studies can reveal that specific physicochemical characteristics are associated with higher activity. For example, in a series of l-pyroglutamic acid analogues, SAR analysis showed that ester derivatives possessed significant antifungal activity against the plant pathogen Phytophthora infestans. nih.gov

Computational approaches to SAR include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that relate numerical descriptors of molecular structure (e.g., lipophilicity, electronic properties, size) to biological activity. nih.gov For a series of pyroglutamate analogues, a QSAR model could be built to predict their antifungal potency based on descriptors calculated for different substituents.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Molecular Docking: This method predicts how a ligand binds to the active site of a target protein. By docking a series of analogues, researchers can rationalize observed SAR and predict the activity of new designs.

Table 3: Illustrative SAR Findings for Pyroglutamate Analogues Based on findings for related compound series. nih.gov

| Modification on Pyroglutamate Scaffold | Effect on Biological Activity (e.g., Antifungal) | Computational Rationale |

| Esterification of C5-Carboxylic Acid | Often increases activity | Enhances membrane permeability (lipophilicity) allowing the compound to reach its intracellular target. |

| Substitution on the Pyrrolidinone Ring | Varies depending on position and substituent | Can introduce favorable steric or electronic interactions with the target protein, or alter the molecule's conformation. |

| Modification of N1-Nitrogen | Significant impact on activity | The N-methyl group in the target compound could provide a key hydrophobic interaction or prevent an undesirable hydrogen bond. |

In Silico Prediction of Pharmacological Targets (excluding human pathways/diseases)

In silico target prediction, or "target fishing," uses computational methods to identify potential protein targets for a given small molecule. mdpi.com This is particularly useful for understanding the mechanism of action of bioactive compounds or for repurposing existing molecules. unipi.it Given that certain l-pyroglutamic acid analogues exhibit potent activity against non-human organisms like the oomycete Phytophthora infestans, target fishing could be employed to identify their molecular targets within these pathogens. nih.gov

The primary computational strategies for target prediction include:

Ligand-Based Methods: These approaches rely on the principle of chemical similarity, where a compound is predicted to bind to the same targets as other structurally similar molecules with known activities. unipi.it Databases of known ligand-target interactions are screened to find matches for this compound or its analogues.

Receptor-Based Methods (Reverse Docking): This involves docking the small molecule of interest against a large library of protein structures. unipi.it The proteins to which the molecule binds with the most favorable energy are considered potential targets. This method could be used to screen the proteome of a pathogen like P. infestans to find proteins that bind strongly to pyroglutamate derivatives.

Machine Learning Models: Modern approaches use complex algorithms trained on vast datasets of compound-protein interactions to predict new interactions.

For this compound and its analogues, in silico target prediction could explore targets in agricultural or veterinary contexts, avoiding human pathways. For example, based on the known antifungal activity of related compounds, potential targets in fungi or oomycetes could be enzymes involved in essential metabolic pathways or structural proteins.

Table 4: Potential Non-Human Targets for Pyroglutamate Analogues Predicted via In Silico Methods This table is hypothetical and illustrates the type of output from a target prediction study.

| Predicted Target Protein | Organism/Domain | Rationale/Method of Prediction | Potential Application |

| Chitin Synthase | Fungi | Reverse docking shows favorable binding to the active site. | Development of novel fungicides. |

| Protein Kinases | Oomycetes (Phytophthora sp.) | Ligand-based similarity to known kinase inhibitors active in lower eukaryotes. | Control of plant diseases like late blight. |

| Proteases | Bacteria | Pharmacophore matching with known bacterial protease inhibitors. | Exploration of new antibacterial agents for agricultural use. |

| Reverse Transcriptase | Retroviruses (non-human) | Docking studies suggest interaction with the enzyme's active site. iajpr.com | Veterinary antiviral research. |

Vi. Future Directions and Emerging Research Avenues for 2 1 Methyl 5 Oxopyrrolidin 2 Yl Acetic Acid

Development of Novel Synthetic Routes

Current synthetic methods for 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid and its derivatives provide a solid foundation, but future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. The exploration of green chemistry principles, such as the use of renewable starting materials and solvent-free reaction conditions, could lead to more sustainable production methods. Furthermore, the development of asymmetric syntheses to produce enantiomerically pure forms of the compound will be crucial for elucidating the specific activities of each stereoisomer.

| Parameter | Current Approaches | Potential Future Developments |

| Efficiency | Multi-step syntheses | One-pot reactions, flow chemistry |

| Cost-effectiveness | Use of expensive reagents | Utilization of cheaper starting materials |

| Sustainability | Use of hazardous solvents | Green solvents, solvent-free reactions |

| Stereoselectivity | Production of racemic mixtures | Asymmetric catalysis, chiral pool synthesis |

Advanced Applications in Material Sciences

The known film-forming properties of this compound, currently utilized in cosmetics, hint at broader applications in material sciences. biosynth.com Future research could explore its potential as a monomer or additive in the development of novel polymers. Its ability to form multilayered films and participate in hydrogen bonding suggests its utility in creating functional coatings, biodegradable plastics, and hydrogels. biosynth.com Investigations into its incorporation into smart materials that respond to environmental stimuli, such as pH or temperature, could open up new technological frontiers.

Role in Agrochemical Research

To date, the role of this compound in agrochemical research is an unexplored domain. Its structural similarity to certain natural products and its potential biological activity warrant investigation into its efficacy as a plant growth regulator, herbicide, or fungicide. High-throughput screening of the compound and its derivatives against various plant pathogens and weeds could reveal previously unknown bioactivities. Research in this area could lead to the development of new, effective, and potentially more environmentally benign agricultural products.

Exploration of Bio-conjugation and Prodrug Strategies

The carboxylic acid functional group in this compound provides a convenient handle for bio-conjugation. This opens up the possibility of attaching it to other molecules, such as peptides, polymers, or targeting ligands, to create novel materials or therapeutic agents with tailored properties. Furthermore, prodrug strategies could be employed to improve the pharmacokinetic profile of drugs by masking or modifying their active functional groups with this compound, potentially enhancing their stability, solubility, or targeted delivery.

Unexplored Biological Targets and Pathways (non-human, non-clinical)

The biological activities of this compound beyond its cosmetic applications are largely unknown. Future non-human, non-clinical research should focus on identifying and characterizing its interactions with various biological targets and pathways. Studies using model organisms such as bacteria, fungi, and insects could uncover novel antimicrobial or insecticidal properties. Investigating its effects on enzymatic activity and cellular signaling pathways in these organisms could provide valuable insights into its mechanism of action and pave the way for new biotechnological or agricultural applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid, and what are their key reaction conditions?

Answer: The compound is typically synthesized via condensation reactions involving pyrrolidinone derivatives and acetic acid precursors. A widely used method involves:

- Refluxing a mixture of 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formylindole-2-carboxylic acid in acetic acid for 3–5 hours .

- Purification by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the crystalline product .

Q. Key Reaction Conditions Table

| Reagents | Solvent | Temperature | Time | Yield Optimization Tips |

|---|---|---|---|---|

| 2-Aminothiazol-4(5H)-one, sodium acetate, 3-formylindole-2-carboxylic acid | Acetic acid | Reflux (~110°C) | 3–5 h | Excess sodium acetate improves condensation efficiency |

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Answer:

- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks:

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] at m/z 171.1 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like (2-oxopyrrolidin-1-yl)acetic acid derivatives?

Answer: By-product formation often arises from incomplete methylation or esterification. Optimization strategies include:

- Controlled Methylation : Use methyl iodide in anhydrous DMF with a base (e.g., KCO) to ensure selective N-methylation of the pyrrolidinone ring .

- Stoichiometric Adjustments : Maintain a 1.2:1 molar ratio of methylating agent to substrate to avoid over-alkylation .

- Chromatographic Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Q. What advanced techniques resolve contradictions in NMR data for structurally similar derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Differentiate overlapping peaks by correlating H and C signals. For example, distinguish between methyl groups on the pyrrolidinone ring (δ 1.8–2.2 ppm) and acetic acid CH (δ 3.5–4.0 ppm) .

- Dynamic NMR Studies : Analyze temperature-dependent shifts to identify rotamers or conformational isomers .

Q. How can researchers assess the stability of this compound under varying pH conditions?

Answer:

- Forced Degradation Studies :

- Acidic Conditions : Reflux in 0.1M HCl (4 h) to test hydrolysis of the pyrrolidinone ring.

- Basic Conditions : Treat with 0.1M NaOH (room temperature, 2 h) to evaluate ester cleavage .

- Analytical Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify degradation products .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported melting points for this compound?

Answer:

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.